3-Amino-5-bromotrifluorotoluene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrF3N |
|---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
3-bromo-2,4,6-trifluoro-5-methylaniline |
InChI |
InChI=1S/C7H5BrF3N/c1-2-4(9)3(8)6(11)7(12)5(2)10/h12H2,1H3 |
InChI Key |
WITJOYKDRXXMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)Br)F)N)F |
Origin of Product |
United States |
Reduce Unnecessary Derivatization:the Use of Protecting Groups Should Be Minimized or Avoided if Possible, As These Steps Add to the Overall Synthesis Length and Generate Additional Waste.acs.orgnih.govthe Ability to Perform Direct, Regioselective Halogenation on Unprotected Anilines, As Demonstrated Using Copper Halides in Ionic Liquids, is a Prime Example of This Principle in Action.beilstein Journals.orgit Bypasses the Traditional, Multi Step Protect Halogenate Deprotect Sequence, Making the Process More Efficient and Sustainable.beilstein Journals.orgone Pot and Multicomponent Reactions Are Also Powerful Strategies for Reducing Derivatization Steps and Improving Overall Process Efficiency.nih.gov
Chemical Transformations Involving the Amino Group
The amino group (-NH2) on the aromatic ring is a primary site for various chemical reactions, enabling the introduction of diverse functionalities.
Acylation: The amino group of 3-amino-5-bromotrifluorotoluene can be readily acylated to form the corresponding amide. For instance, reaction with acetic anhydride (B1165640) in glacial acetic acid yields 3-acetaminobenzotrifluoride. ufl.edu This transformation is a common strategy to protect the amino group or to introduce an amide moiety, which can be important for the biological activity of the final compound.
Alkylation and Arylation: The nitrogen atom of the amino group can also undergo alkylation and arylation reactions. These reactions, often carried out under specific catalytic conditions, lead to the formation of secondary and tertiary amines. For example, palladium-catalyzed arylation reactions can be employed to introduce various aryl groups. researchgate.net This allows for the synthesis of a diverse library of N-aryl derivatives with potential applications in medicinal chemistry.
Table 1: Examples of Acylation, Alkylation, and Arylation Products
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetic Anhydride | N-(3-bromo-5-(trifluoromethyl)phenyl)acetamide | Acylation |
| This compound | Alkyl Halide | N-alkyl-3-bromo-5-(trifluoromethyl)aniline | Alkylation |
| This compound | Aryl Halide | N-aryl-3-bromo-5-(trifluoromethyl)aniline | Arylation |
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. This diazonium salt is a versatile intermediate that can undergo a variety of transformations known as Sandmeyer-type reactions. wikipedia.org
These reactions, typically catalyzed by copper(I) salts, allow for the replacement of the diazonium group with various nucleophiles. wikipedia.org
Halogenation: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr), the diazonium group can be replaced by a chlorine or bromine atom, respectively. wikipedia.org
Cyanation: Treatment with copper(I) cyanide (CuCN) introduces a cyano group (-CN) onto the aromatic ring. wikipedia.org
Hydroxylation: The diazonium salt can be converted to a phenol (B47542) by reaction with water, often in the presence of a copper catalyst like copper(I) oxide. wikipedia.org
More recent developments have also enabled trifluoromethylation of diazonium salts, which is considered a "Sandmeyer-type" reaction. wikipedia.orgnih.gov
The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which contain an imine (-C=N-) functional group. researchgate.netresearchgate.net This reaction typically involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration. researchgate.net Schiff bases are valuable intermediates and have been investigated for their biological activities. researchgate.netnih.gov
Furthermore, the reactivity of the amino group can be exploited for the synthesis of various heterocyclic rings. For instance, through multi-step reaction sequences, the amino group can be incorporated into the formation of oxadiazoles (B1248032) and other heterocyclic systems. researchgate.net
Reactions of the Bromo Group
The bromine atom on the aromatic ring of this compound serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromo substituent in this compound makes it an excellent substrate for these transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orguwindsor.ca It is a highly versatile method for forming carbon-carbon bonds and can be used to introduce a wide range of aryl, heteroaryl, and alkyl groups at the position of the bromine atom. nih.govnih.govnih.govbeilstein-journals.orgclockss.org The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of a wide variety of substituted anilines and has largely replaced older, harsher methods. wikipedia.orgresearchgate.netresearchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgscirp.orgmdpi.com It is a reliable method for the synthesis of aryl alkynes, which are important building blocks in various fields. soton.ac.ukrsc.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base |
| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base |
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of the strongly electron-withdrawing trifluoromethyl group can activate the ring of this compound towards nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com In an SNAr reaction, a nucleophile displaces a leaving group (in this case, the bromide) on the aromatic ring. wikipedia.orgbyjus.commasterorganicchemistry.com
The reaction proceeds through a two-step addition-elimination mechanism. chemistrysteps.comlibretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com The presence of electron-withdrawing groups, particularly in the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the intermediate and facilitating the reaction. masterorganicchemistry.comchemistrysteps.com
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
The presence of a bromine atom on the aromatic ring of this compound allows for the formation of organometallic reagents, which are powerful intermediates in organic synthesis. These reagents essentially reverse the polarity of the carbon atom attached to the metal, transforming it into a nucleophile.
Grignard Reagents: The reaction of this compound with magnesium metal, typically in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, (3-Amino-5-(trifluoromethyl)phenyl)magnesium bromide. masterorganicchemistry.com The reaction is initiated on the surface of the magnesium metal. masterorganicchemistry.com It is important to note that the presence of the acidic amine proton could potentially interfere with the formation of the Grignard reagent by protonating it. Protection of the amino group may be necessary to achieve a successful reaction.
Organolithium Compounds: Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium, can lead to the formation of an organolithium species. wikipedia.org This can occur via two primary pathways:
Lithium-Halogen Exchange: The organolithium reagent can exchange with the bromine atom to form 3-Amino-5-(trifluoromethyl)phenyllithium. This is a common method for preparing organolithium reagents. masterorganicchemistry.com
Deprotonation (Metalation): The strong base can also deprotonate one of the acidic protons on the aromatic ring, a process known as metalation. msu.edu The position of deprotonation is directed by the substituents already present on the ring.
The resulting organometallic reagents are highly versatile and can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring.
Reactivity Modulations by the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature.
The -CF3 group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect significantly deactivates the aromatic ring towards electrophilic substitution reactions by withdrawing electron density from the π-system. msu.edu This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation more challenging compared to unsubstituted benzene (B151609).
Furthermore, the electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the basicity of the amino group. By pulling electron density away from the nitrogen atom, the -CF3 group reduces the availability of the lone pair of electrons on the nitrogen, thereby decreasing the basicity of the amine. This makes the amino group in this compound significantly less basic than aniline (B41778).
While the carbon-fluorine bond is exceptionally strong, recent advancements have enabled transformations that directly involve the trifluoromethyl group.
Hydrodefluorination: This process involves the replacement of one or more fluorine atoms with hydrogen. For electron-deficient trifluoromethylarenes, photoredox catalysis has emerged as a viable method for selective hydrodefluorination, converting a -CF3 group into a -CHF2 group. acs.orgnih.govnih.gov This transformation is valuable in medicinal chemistry for fine-tuning the properties of drug candidates. nih.gov Metal-free, visible-light-promoted protocols have also been developed for the complete hydrodefluorination of trifluoromethylarenes to methylarenes. acs.org
Derivatization: The trifluoromethyl group can also be a site for other derivatization reactions. For instance, methods have been developed for the conversion of aromatic trifluoromethyl groups into methyl-dithioesters. researchgate.net Additionally, the ortho-position to the trifluoromethyl group can be functionalized, and subsequent transformations can lead to the cleavage of C-F bonds. tcichemicals.com
Electrophilic Aromatic Substitution and Directed ortho-Metalation of the Aromatic Ring System
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group to selectively deprotonate the ortho position with a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles. organic-chemistry.orgharvard.edu In this compound, the amino group can act as a directing metalation group (DMG). wikipedia.org However, the acidity of the N-H protons means that they would likely be deprotonated first. Therefore, protection of the amino group, for example as a pivalamide (B147659) or a carbamate, would be necessary to facilitate directed ortho-metalation at one of the positions adjacent to the protected amino group. The trifluoromethyl group itself is considered a moderate directing group for metalation. organic-chemistry.org
Role as a Precursor for Complex Molecular Architectures
The strategic placement of an amino, a bromo, and a trifluoromethyl group on the benzene ring makes this compound a key starting material for the construction of a variety of complex structures, including nitrogen-containing heterocycles and advanced pharmaceutical intermediates.
While this compound is a plausible precursor for various nitrogen-containing heterocyclic systems due to its aniline substructure, specific, detailed research outlining its direct use in the synthesis of quinolines, imidazo[1,2-a]pyridines, and triazoles is not extensively documented in publicly available scientific literature. However, the general synthetic strategies for these heterocycles often involve aniline derivatives, suggesting the potential utility of this compound in these transformations.
For instance, the synthesis of quinoline (B57606) rings can be achieved through various named reactions such as the Skraup, Doebner-von Miller, or Combes syntheses, all of which utilize anilines as key starting materials. The electronic properties of the trifluoromethyl group and the positional directing effects of the substituents in this compound would be expected to influence the regioselectivity and reaction outcomes of these cyclization reactions.
Similarly, the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a common motif in pharmaceuticals, often commences from 2-aminopyridines. However, alternative synthetic routes can involve the construction of the imidazole (B134444) ring onto an existing aniline derivative.
The formation of triazole rings can be accomplished through several synthetic pathways, including the reaction of anilines with sources of the N-N-N unit. The amino group of this compound could serve as a nucleophile to initiate the formation of the triazole ring.
A notable application of this compound is in the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate for the anticancer drug Nilotinib. This transformation highlights the utility of this compound in constructing complex imidazole-containing pharmaceuticals.
Table 1: Potential Applications in Heterocyclic Synthesis
| Heterocyclic System | General Synthetic Approach Involving Anilines | Potential Role of this compound |
|---|---|---|
| Quinolines | Skraup, Doebner-von Miller, Combes syntheses | As the aniline component, influencing regioselectivity. |
| Imidazo[1,2-a]pyridines | Construction of the imidazole ring onto an aniline | As the foundational aniline structure. |
| Triazoles | Cyclization reactions involving an amino group | The amino group acts as a nucleophile for ring formation. |
This table is based on general synthetic principles, as direct literature evidence for these specific applications of this compound is limited.
The application of this compound as a direct building block for the synthesis of fluorene (B118485) and other polycyclic aromatic hydrocarbons (PAHs) is not well-documented in scientific literature. The synthesis of such extended aromatic systems typically involves coupling reactions or cyclization strategies that may not directly utilize this specific aniline derivative. However, the bromo-substituent on the ring could potentially be leveraged in cross-coupling reactions, such as Suzuki or Ullmann couplings, to form biaryl linkages that are precursors to larger aromatic systems. The amino group could be modified or removed in subsequent steps to achieve the desired PAH structure.
This compound is recognized as an important intermediate in the production of fine chemicals, particularly within the pharmaceutical sector. Its primary documented role is in the synthesis of intermediates for targeted cancer therapies. The presence of the trifluoromethyl group is often desired in pharmaceutical compounds to enhance properties such as metabolic stability and lipophilicity. The bromo- and amino- groups provide handles for further chemical transformations, allowing for the construction of more complex molecules.
Contributions to Methodological Development in Organic Chemistry
While this compound is a valuable synthetic intermediate, its specific role in the development of novel synthetic methodologies, such as cascade and multicomponent reactions or stereoselective synthesis, is not a prominent feature in the available chemical literature. The principles of these advanced synthetic strategies can be discussed in the context of aniline derivatives in general.
Cascade reactions and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. Aniline derivatives are frequently employed in MCRs to generate heterocyclic libraries. Although specific cascade or multicomponent reactions that have been developed using this compound are not readily found, its structure lends itself to potential inclusion in such reactions. The amino group can participate in imine formation, a common entry point into many MCRs, while the bromo-substituent could be involved in subsequent intramolecular or intermolecular coupling steps within a cascade sequence.
Stereoselective synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals. While there are no specific, widely reported applications of this compound in the development of novel stereoselective methods, chiral derivatives of anilines are utilized in asymmetric synthesis. For instance, the amino group could be derivatized with a chiral auxiliary to direct stereoselective transformations on the aromatic ring or on substituents. Alternatively, the aniline itself could be a component in a reaction that generates a new stereocenter, where the electronic and steric nature of the trifluoromethyl and bromo groups could influence the stereochemical outcome.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound and for probing its structural and electronic characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of magnetically active nuclei.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the aromatic protons of the benzene ring and the protons of the amino group. A study by Harča and colleagues in 2017, which focused on the identification of impurities in 3-bromo-5-(trifluoromethyl)aniline (B1272211), provides valuable data. In a deuterated acetonitrile (B52724) solvent, the aromatic protons of the main compound would be expected to show distinct signals in the aromatic region of the spectrum. The amino group protons typically appear as a broad singlet.
Fluorine-19 (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds like this compound. The trifluoromethyl group gives a single, strong signal in the ¹⁹F NMR spectrum. In the study by Harča et al. (2017), the ¹⁹F NMR spectrum of 3-bromo-5-(trifluoromethyl)aniline showed a signal for the trifluoromethyl group. This signal can be used for both qualitative and quantitative analysis.
Nitrogen-15 (¹⁵N) NMR Spectroscopy: ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the nitrogen atom in the amino group. However, due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it is a less common technique and no specific ¹⁵N NMR data for this compound has been reported in the literature reviewed.
A summary of expected and reported NMR data is presented in the table below.
| Nucleus | Expected Chemical Shift Range (ppm) | Reported Data | Reference |
| ¹H | Aromatic: 6.5-8.0, Amino: broad singlet | Aromatic protons and a broad singlet for the amino group have been observed. | Harča et al., 2017 epa.gov |
| ¹³C | Aromatic: 110-150, CF₃: ~125 (quartet) | No specific data found. | - |
| ¹⁹F | -60 to -65 (relative to CFCl₃) | A signal at approximately -63 ppm has been reported for a related impurity. | Harča et al., 2017 epa.gov |
| ¹⁵N | -300 to -350 (relative to NH₃) | No specific data found. | - |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to study intermolecular interactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and strong bands corresponding to the C-F stretching of the trifluoromethyl group (typically in the range of 1100-1300 cm⁻¹). The C-Br stretching vibration is expected at lower frequencies (typically below 600 cm⁻¹). While specific spectra are not detailed in the primary literature reviewed, commercial suppliers indicate that the IR spectrum of their product conforms to the expected structure. youtube.com PubChem also lists the availability of an FTIR spectrum from Bio-Rad Laboratories. srce.hr
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the symmetric stretching of the trifluoromethyl group are expected to give rise to strong Raman signals. PubChem indicates the availability of an FT-Raman spectrum from Bio-Rad Laboratories. srce.hr
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The electronic spectrum of this compound is expected to show absorption bands in the UV region due to π-π* transitions of the substituted benzene ring. The presence of the amino group (an auxochrome) and the trifluoromethyl and bromo groups (chromophores) will influence the position and intensity of these absorption bands. While the study by Harča et al. (2017) utilized UV detection in their chromatographic analysis, confirming the compound's UV absorbance, detailed studies on the specific electronic transitions and potential for charge transfer complexation are not available in the reviewed literature. epa.gov Generally, anilines exhibit characteristic absorption bands that can be influenced by solvent polarity and pH.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of this compound. The calculated monoisotopic mass of C₇H₅BrF₃N is 238.95575 Da. srce.hr HRMS can confirm this mass with high accuracy.
The fragmentation pattern in the mass spectrum provides valuable structural information. In the study by Harča and colleagues (2017), the ESI-MS analysis of impurities of 3-bromo-5-(trifluoromethyl)aniline showed a characteristic isotopic pattern for bromine-containing compounds. A likely fragmentation pathway for the parent molecule involves the loss of a bromine atom. epa.gov Further fragmentation could involve the loss of the trifluoromethyl group or other characteristic cleavages of the aromatic ring.
| Ion | m/z (calculated) | Description |
| [M]⁺ | 238.95575 / 240.95370 | Molecular ion (containing ⁷⁹Br / ⁸¹Br) |
| [M-Br]⁺ | 159.04012 | Loss of a bromine atom |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, detailed experimental data on its solid-state conformation and packing are not available.
Quantum Chemical and Computational Studies
Quantum chemical and computational studies can provide valuable theoretical insights into the geometric, electronic, and spectroscopic properties of this compound, complementing experimental data. While no specific computational studies focused solely on this molecule were found in the reviewed literature, research on similar compounds, such as other substituted anilines and trifluoromethylated aromatics, demonstrates the utility of these methods.
For instance, Density Functional Theory (DFT) calculations could be employed to optimize the molecular geometry of this compound and to calculate its vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) and help in understanding the nature of electronic transitions.
Furthermore, computational methods can be used to calculate various molecular properties, such as the molecular electrostatic potential, which can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Frontier molecular orbital (HOMO-LUMO) analysis can provide insights into the chemical reactivity and the electronic absorption properties of the molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the electronic structure and geometry of molecules. nih.gov For a molecule like this compound, DFT methods, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. researchgate.netorientjchem.org This process calculates the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
The optimized geometry reveals the influence of the various substituents on the benzene ring. The strong electronegativity of the fluorine atoms in the trifluoromethyl group and the bromine atom can cause slight distortions in the planarity of the benzene ring. orientjchem.org The bond lengths and angles around the substituents deviate from those of an unsubstituted toluene (B28343) molecule, reflecting electronic effects such as resonance and induction. For instance, the C-N bond of the amino group may exhibit partial double bond character, influencing its length. umn.edu Natural Bond Orbital (NBO) analysis can further elucidate these interactions by quantifying charge delocalization and hyperconjugative effects within the molecule. nih.gov
Table 1: Calculated Geometric Parameters for this compound (Illustrative)
| Parameter | Value | Description |
|---|---|---|
| C-N Bond Length | ~1.37 Å | Shorter than a typical C-N single bond, suggesting some double bond character due to lone pair delocalization. |
| C-Br Bond Length | ~1.90 Å | Typical length for a C-Br bond on an aromatic ring. |
| C-CF₃ Bond Length | ~1.51 Å | Standard length for a bond between an aromatic carbon and a trifluoromethyl group. |
| C-N-H Bond Angle | ~113° | Indicates a pyramidal geometry at the nitrogen atom, though flatter than in simple amines. umn.edu |
| Ring C-C-C Angles | 118-122° | Slight deviation from the ideal 120° of a perfect hexagon, caused by substituent-induced strain. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions and Orbital Interactions
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals are critical for predicting how a molecule will interact with other chemical species. youtube.com
For this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, namely the aniline ring and the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen atom contributes significantly to the HOMO, making this site nucleophilic and prone to attack by electrophiles. libretexts.orgyoutube.com
Conversely, the LUMO is associated with the most electrophilic parts of the molecule. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the bromine atom will cause the LUMO to have significant density on the carbon atoms attached to these groups and at the ortho and para positions relative to the amino group. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The presence of both strong electron-donating (-NH₂) and electron-withdrawing (-Br, -CF₃) groups on the same ring likely results in a relatively small HOMO-LUMO gap, indicating significant potential for intramolecular charge transfer and enhanced reactivity.
Table 2: FMO Properties of this compound (Illustrative)
| Orbital/Parameter | Calculated Energy (eV) | Primary Location/Interpretation |
|---|---|---|
| HOMO | -5.8 eV | Localized on the aniline ring and amino group; indicates nucleophilic character. |
| LUMO | -1.2 eV | Localized on the aromatic ring with contributions from C-Br and C-CF₃ regions; indicates electrophilic character. |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | A moderate gap suggesting the molecule is reactive and susceptible to electronic transitions. |
Computational Electrochemistry for Oxidation Potentials and Redox Behavior of Substituted Anilines
Computational electrochemistry utilizes quantum chemical methods to predict the redox properties of molecules, such as their one-electron oxidation potentials. umn.edursc.org For substituted anilines, DFT calculations have been shown to provide reliable predictions of oxidation potentials in solution. rsc.orgumn.edu These studies establish linear relationships between calculated values and experimental data, with mean errors as low as 0.02 V. umn.edursc.org
A strong correlation exists between the calculated oxidation potential and the energy of the HOMO for substituted anilines. umn.edursc.org A higher HOMO energy corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized. In this compound, the electron-donating amino group raises the HOMO energy, making it more susceptible to oxidation compared to benzene. However, the electron-withdrawing bromine and trifluoromethyl groups counteract this effect by lowering the HOMO energy, thus increasing the oxidation potential relative to aniline itself. The net effect is a balance of these competing influences, resulting in a unique redox profile that can be precisely quantified through computational models.
Mechanistic Investigations of Organic Reactions via Transition State Calculations and Reaction Energy Profiles
Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, chemists can identify transition states (TS), which are the highest energy points along a reaction coordinate. nih.govmdpi.com The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, DFT calculations can elucidate the detailed mechanism. nih.govkoreascience.kr For example, in an electrophilic attack, calculations can determine the activation barriers for substitution at the different available positions on the ring. This would likely confirm that the ortho positions relative to the activating amino group are the most kinetically favored sites for reaction, despite steric hindrance from the adjacent substituents. nih.gov By computing the full reaction energy profile, including intermediates and transition states, researchers can gain a comprehensive understanding of both the kinetic and thermodynamic factors controlling the reaction outcome. mdpi.comacs.org
Conformational Analysis and Intramolecular Interactions through Molecular Dynamics Simulations and Energy Minimization
While the benzene ring is largely rigid, the substituents are not. The amino (-NH₂) and trifluoromethyl (-CF₃) groups can rotate around their single bonds to the ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net
Future Directions and Emerging Research Avenues for 3 Amino 5 Bromotrifluorotoluene
As a key fluorinated building block, 3-Amino-5-bromotrifluorotoluene continues to attract research interest. Its unique substitution pattern—an amine for nucleophilic and electrophilic reactions, a bromine atom for cross-coupling chemistry, and an electron-withdrawing trifluoromethyl group to modulate reactivity and impart desirable properties—positions it as a valuable intermediate in various chemical sectors. guidechem.comtcichemicals.comsigmaaldrich.com Future research is poised to enhance its utility through greener synthesis, exploration of new chemical transformations, advanced manufacturing techniques, and novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
